N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine, also known as FBOB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FBOB is a selective dopamine D2 receptor agonist, which means it has the ability to activate specific receptors in the brain that are responsible for regulating dopamine levels.
Wirkmechanismus
N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine's mechanism of action involves binding to dopamine D2 receptors and activating them. This activation leads to an increase in dopamine release, which can have a variety of effects on the brain and body. N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine is highly selective for dopamine D2 receptors, which means it does not activate other dopamine receptor subtypes.
Biochemical and Physiological Effects
N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine has been shown to have a variety of biochemical and physiological effects in animal studies. These effects include an increase in locomotor activity, an increase in dopamine release in the striatum, and a decrease in dopamine turnover. N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine has also been shown to have anxiolytic effects, meaning it can reduce anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine in lab experiments is its selectivity for dopamine D2 receptors. This makes it a valuable tool for studying the specific effects of dopamine D2 receptor activation. However, N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine's effects on other dopamine receptor subtypes are not well understood, which could limit its usefulness in certain experiments. Additionally, N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine's effects on humans are not well studied, which limits its potential for clinical applications.
Zukünftige Richtungen
There are many potential future directions for research on N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine. One area of interest is in the study of N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine's effects on dopamine receptors in different brain regions. Another area of interest is in the development of more selective dopamine D2 receptor agonists that could be used in clinical applications. Additionally, more research is needed to understand the long-term effects of N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine on the brain and body.
Synthesemethoden
The synthesis method for N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine involves a series of chemical reactions that begin with the reaction of 4-fluorobenzyl chloride with sodium hydroxide to produce 4-fluorobenzyl alcohol. The alcohol is then reacted with 2-(bromomethyl)phenol in the presence of potassium carbonate to produce 2-[(4-fluorobenzyl)oxy]benzyl alcohol. This alcohol is then reacted with propan-2-amine in the presence of trifluoroacetic acid to produce N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine has a variety of potential applications in scientific research, particularly in the field of neuroscience. One of the most promising applications is in the study of dopamine receptors and their role in various neurological disorders, such as Parkinson's disease and schizophrenia. N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine's ability to selectively activate dopamine D2 receptors makes it a valuable tool for studying the mechanisms underlying these disorders.
Eigenschaften
Produktname |
N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine |
---|---|
Molekularformel |
C17H20FNO |
Molekulargewicht |
273.34 g/mol |
IUPAC-Name |
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C17H20FNO/c1-13(2)19-11-15-5-3-4-6-17(15)20-12-14-7-9-16(18)10-8-14/h3-10,13,19H,11-12H2,1-2H3 |
InChI-Schlüssel |
RMAMHFRAFFKROS-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)F |
Kanonische SMILES |
CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.